molecular formula C5H11BrO B6283763 1-bromopentan-3-ol CAS No. 128916-19-8

1-bromopentan-3-ol

Cat. No.: B6283763
CAS No.: 128916-19-8
M. Wt: 167.04 g/mol
InChI Key: MDEOBMBGEXCNTP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentan-3-ol can be synthesized through several methods. One common approach involves the bromination of 3-pentanol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pentane chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentan-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different alcohols or amines.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: The compound can be reduced to form pentanol by removing the bromine atom.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: 3-pentanol or corresponding amines.

    Oxidation: 3-pentanone or pentanoic acid.

    Reduction: Pentanol.

Scientific Research Applications

1-Bromopentan-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-bromopentan-3-ol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 2-Bromoethanol
  • 3-Bromo-1-propanol
  • 4-Bromo-2-butanol

Each of these compounds has distinct properties and applications, making 1-bromopentan-3-ol a valuable compound in its own right.

Properties

CAS No.

128916-19-8

Molecular Formula

C5H11BrO

Molecular Weight

167.04 g/mol

IUPAC Name

1-bromopentan-3-ol

InChI

InChI=1S/C5H11BrO/c1-2-5(7)3-4-6/h5,7H,2-4H2,1H3

InChI Key

MDEOBMBGEXCNTP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCBr)O

Purity

95

Origin of Product

United States

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